N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

Catalog No.
S13126135
CAS No.
M.F
C16H18Cl3NO2
M. Wt
362.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(ox...

Product Name

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

IUPAC Name

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

Molecular Formula

C16H18Cl3NO2

Molecular Weight

362.7 g/mol

InChI

InChI=1S/C16H17Cl2NO2.ClH/c17-11-3-5-14(15(18)8-11)16-6-4-13(21-16)10-19-9-12-2-1-7-20-12;/h3-6,8,12,19H,1-2,7,9-10H2;1H

InChI Key

WITSUYGRSDXYLN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl.Cl

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride is a complex organic compound characterized by the presence of a furan ring substituted with a 2,4-dichlorophenyl group and an oxolan-2-ylmethanamine moiety. This compound is notable for its unique structural features, which may contribute to its potential biological activities and applications in various fields.

Involving N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride primarily include:

  • Electrophilic Aromatic Substitution: The furan ring undergoes substitution reactions where the 2,4-dichlorophenyl group is introduced through electrophilic attack.
  • Nucleophilic Substitution: The attachment of the oxolan-2-ylmethanamine moiety involves nucleophilic substitution reactions, where the amine group reacts with the furan derivative.
  • Hydrochloride Formation: The hydrochloride salt form is typically generated by reacting the base form of the compound with hydrochloric acid, enhancing its solubility and stability.

Preliminary studies suggest that N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride exhibits significant biological activities. It may act as an inhibitor in various biochemical pathways, potentially impacting cellular signaling and metabolic processes. Further pharmacological studies are necessary to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride typically involves several steps:

  • Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Substitution with 2,4-Dichlorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 2,4-dichlorophenyl group.
  • Attachment of Oxolan-2-ylmethanamine: This final step involves nucleophilic substitution where the oxolan-2-ylmethanamine is attached to the furan structure.
  • Hydrochloride Salt Formation: The product is treated with hydrochloric acid to form the hydrochloride salt, which improves solubility.

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may be explored as a lead compound for developing new therapeutic agents.
  • Chemical Research: Its unique structure makes it a valuable subject for studies in organic synthesis and medicinal chemistry.
  • Agricultural Chemistry: Similar compounds are often investigated for their potential use as agrochemicals or pesticides.

Interaction studies of N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride are essential to understand its pharmacodynamics and pharmacokinetics. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Metabolic Stability Tests: Understanding how the compound is metabolized in biological systems can provide insights into its efficacy and safety profile.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other therapeutic agents can reveal new treatment strategies.

Several compounds share structural similarities with N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
5-Chloro-N-[4-(trifluoromethyl)phenyl]-N-methylpyrimidineStructureContains a trifluoromethyl group which enhances lipophilicity
1-(5-Hydroxymethyl)furanStructureSimpler structure focusing on hydroxymethyl substitutions
3-Amino-N-[5-(phenoxymethyl)-furan]StructureFeatures phenoxy groups that may influence biological activity

Uniqueness of N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

The uniqueness of this compound lies in its combination of a furan ring with a dichlorophenyl substituent and an oxolan moiety, which may confer distinct biological properties not observed in other similar compounds. Its specific interactions within biological systems could lead to novel therapeutic applications that differentiate it from structurally related compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

361.040312 g/mol

Monoisotopic Mass

361.040312 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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